molecular formula C12H9F2N3S B4349473 4-(difluoromethyl)-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4349473
M. Wt: 265.28 g/mol
InChI Key: AIXWQAJDNPTMBL-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The presence of the difluoromethyl group in its structure enhances its metabolic stability, lipophilicity, and bioavailability, making it a valuable candidate for drug development and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine typically involves the difluoromethylation of a suitable precursor. One common method is the radical difluoromethylation of heteroaromatic compounds using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(difluoromethyl)-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
  • 4-(methyl)-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

4-(difluoromethyl)-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and lipophilicity. These properties make it a valuable compound for various applications, particularly in drug development .

Properties

IUPAC Name

4-(difluoromethyl)-1-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3S/c1-17-12-8(6-15-17)7(11(13)14)5-9(16-12)10-3-2-4-18-10/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXWQAJDNPTMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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